tert-Butyl 3-(4-cyano-2-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-cyano-2-(trifluoromethyl)phenoxy)azetidine-1-carboxylate: is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl ester group, a cyano group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-cyano-2-(trifluoromethyl)phenoxy)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with an azetidine intermediate.
Addition of the Cyano and Trifluoromethyl Groups: The cyano group can be introduced through cyanation reactions, while the trifluoromethyl group is typically added using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the phenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(4-cyano-2-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug development.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-cyano-2-(trifluoromethyl)phenoxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-cyano-2-methylphenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(4-cyano-2-chlorophenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(4-cyano-2-fluorophenoxy)azetidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 3-(4-cyano-2-(trifluoromethyl)phenoxy)azetidine-1-carboxylate stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and overall chemical robustness, making it particularly valuable in drug design and materials science.
Properties
IUPAC Name |
tert-butyl 3-[4-cyano-2-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-15(2,3)24-14(22)21-8-11(9-21)23-13-5-4-10(7-20)6-12(13)16(17,18)19/h4-6,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFAITRDTMUVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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